2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-phenethylacetamide
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the formation of the pyridine and pyrimidine rings. The exact method would depend on the starting materials and the specific conditions required for each reaction .Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, includes a pyridine ring attached to a pyrimidine ring. The pyrimidine ring is substituted with two carbonyl (C=O) groups at the 2 and 4 positions .Chemical Reactions Analysis
The compound contains several functional groups that could potentially undergo various chemical reactions. For example, the carbonyl groups could undergo nucleophilic addition reactions, and the pyridine ring could participate in electrophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as its size, shape, and the specific functional groups it contains would all influence its properties .Mechanism of Action
Target of Action
The primary target of this compound, also known as Triflumezopyrim , is the Nicotinic Acetylcholine Receptor (nAChR) . nAChRs are ligand-gated ion channels in the nervous system that play key roles in synaptic transmission.
Mode of Action
Triflumezopyrim acts as a competitive modulator of the nAChR . It binds to the receptor and induces an adverse physiological reaction . This interaction disrupts the normal functioning of the nAChR, leading to the desired insecticidal effects.
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-[2,4-dioxo-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidin-1-yl]-N-(2-phenylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O3/c29-20(25-13-10-17-6-2-1-3-7-17)16-27-19-9-5-12-26-21(19)22(30)28(23(27)31)15-18-8-4-11-24-14-18/h1-9,11-12,14H,10,13,15-16H2,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXYBSPHYLNWCNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CN=CC=C4)N=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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